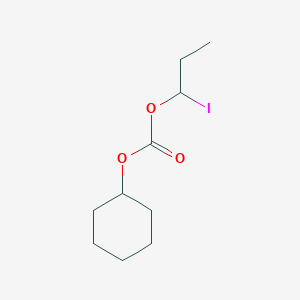
Cyclohexyl 1-iodopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 1-iodopropyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a cyclohexyl group, an iodopropyl group, and a carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 1-iodopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 1-iodopropanol in the presence of a carbonate source such as dimethyl carbonate or diethyl carbonate. The reaction typically requires a catalyst, such as a base (e.g., potassium carbonate), and is carried out under reflux conditions to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1-iodopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the carbonate ester can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives, carbonyl compounds, and alcohols, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
Cyclohexyl 1-iodopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 1-iodopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The iodopropyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
- Cyclohexyl propyl carbonate
Uniqueness
Cyclohexyl 1-iodopropyl carbonate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to other cyclohexyl carbonates. The iodine atom is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the combination of the cyclohexyl and iodopropyl groups provides a versatile scaffold for further functionalization and derivatization.
Properties
CAS No. |
103418-25-3 |
|---|---|
Molecular Formula |
C10H17IO3 |
Molecular Weight |
312.14 g/mol |
IUPAC Name |
cyclohexyl 1-iodopropyl carbonate |
InChI |
InChI=1S/C10H17IO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
YRMKZAMDVOFBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)OC1CCCCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















